Cas no 828-81-9 (5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine)

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine structure
828-81-9 structure
Product Name:5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Numero CAS:828-81-9
MF:C8H6ClN3S
MW:211.671338558197
MDL:MFCD00548482
CID:988301
PubChem ID:554211
Update Time:2025-06-08

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE
    • 5-(2-Chloro-phenyl)-[1,3,4]thiadiazol-2-ylamine
    • 5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOL-2-AMINE
    • 1,3,4-Thiadiazol-2-amine, 5-(2-chlorophenyl)-
    • JKSGNHRIXMYPIO-UHFFFAOYSA-N
    • 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-ylamine
    • 2-amino-5-(2-chlorophenyl)-(1,3,4)-thiadiazole
    • 3,4-Thiadiazol-2-amine, 5-(2-chlorophenyl)-
    • Oprea1_767155
    • Oprea1_304228
    • MLS000074415
    • HMS2282K04
    • STK008670
    • KM
    • 1,3,4-Thiadiazole, 2-amino-5-(o-chlorophenyl)- (6CI, 7CI, 8CI)
    • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine (ACI)
    • DTXSID30339178
    • SMR000009202
    • F1386-0067
    • SR-01000400619
    • CS-0070937
    • CHEMBL1487806
    • 5-(2-Chlorophenyl)-[1,3,4]thiadiazol-2-ylamine
    • DS-11938
    • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine #
    • DA-02552
    • AKOS000225419
    • EU-0001536
    • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine, AldrichCPR
    • SCHEMBL11326692
    • MFCD00548482
    • SR-01000400619-1
    • EN300-52471
    • Z332385230
    • 828-81-9
    • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
    • MDL: MFCD00548482
    • Inchi: 1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
    • Chiave InChI: JKSGNHRIXMYPIO-UHFFFAOYSA-N
    • Sorrisi: ClC1C(C2SC(N)=NN=2)=CC=CC=1

Proprietà calcolate

  • Massa esatta: 210.99700
  • Massa monoisotopica: 210.9970961g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 181
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 80
  • XLogP3: 2.3

Proprietà sperimentali

  • Punto di ebollizione: 393.8°C at 760 mmHg
  • PSA: 80.04000
  • LogP: 3.02190

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H332-H335
  • Dichiarazione di avvertimento: P280-P305+P351+P338-P310
  • Codice categoria di pericolo: 25
  • Istruzioni di sicurezza: 45
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT
  • Condizioni di conservazione:Keep in dark place,Inert atmosphere,2-8°C

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM255199-1g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
1g
$112 2021-08-04
Chemenu
CM255199-5g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
5g
$309 2021-08-04
Chemenu
CM255199-10g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
10g
$514 2021-08-04
Chemenu
CM255199-25g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
25g
$1047 2021-08-04
Alichem
A019114312-5g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
5g
$353.10 2023-09-01
Alichem
A019114312-10g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
10g
$577.50 2023-09-01
Alichem
A019114312-25g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
25g
$1131.20 2023-09-01
TRC
C350815-100mg
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9
100mg
$ 64.00 2023-04-18
TRC
C350815-250mg
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9
250mg
$ 98.00 2023-04-18
TRC
C350815-500mg
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9
500mg
$ 150.00 2023-04-18

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ;  rt; 4 h, rt → 110 °C; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ;  pH 8
Riferimento
One-pot synthesis of novel 4-[(5-aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol derivatives
Liu, Hanwen; et al, Youji Huaxue, 2012, 32(7), 1332-1335

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  15 min, rt
1.2 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ;  4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
Riferimento
PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles
Han, Yingzhi; et al, Catalysis Letters, 2018, 148(11), 3486-3491

Metodo di produzione 3

Condizioni di reazione
Riferimento
Synthesis of some N-(5-aryl/aryloxymethyl-1,3,4-thiadiazol-2-yl)glyoxylamide thiosemicarbazones as potential antiviral and antifungal agents
Giri, S.; et al, Agricultural and Biological Chemistry, 1983, 47(1), 103-5

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid ;  < 15 °C
Riferimento
Synthesis and fungitoxicity of 2-substituted phenyl-thiadiazolo[2',3':2,1]imidazo[4,5-b]quinoxaline
Mishra, Atma Ram; et al, Acta Ciencia Indica, 2012, 38(1), 43-46

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sulfuric acid ;  15 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized
Riferimento
Synthesis and fungitoxicity of 1,2,4-triazolo[3,2-b][1,3,4]thiadiazole-6-thiones
Mishra, R. M.; et al, Pesticide Research Journal, 2004, 16(2), 7-10

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  0.5 - 1 h, 100 °C
1.2 Reagents: Potassium carbonate ,  Iodine Solvents: 1,4-Dioxane ;  3 - 4 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
Synthesis of a series of novel 2-amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as potential anticancer, antifungal and antibacterial agents
Pham, Em Canh ; et al, Medicinal Chemistry (Sharjah, 2022, 18(5), 558-573

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Water ;  rt
2.1 Reagents: Sodium acetate ,  Iron chloride (FeCl3) ,  Bromine Solvents: Acetic acid ;  30 min, rt
Riferimento
2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors
Rajak, Harish; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  30 min, 75 °C; 75 °C → rt
1.2 Solvents: Water ;  4 h, reflux; 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Riferimento
Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors
Alam, Jahangir; et al, Oriental Journal of Chemistry, 2015, 31(4), 1873-1885

Metodo di produzione 9

Condizioni di reazione
Riferimento
Product class 12: 1,3,4-thiadiazoles
Collier, S. J., Science of Synthesis, 2004, 13, 349-414

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Acetone
2.1 Catalysts: Sulfuric acid
Riferimento
Synthesis and some reactions of thioureas
Alimov, E.; et al, Doklady Akademii Nauk UzSSR, 1990, (5), 38-40

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
2.1 Reagents: Sulfuric acid Solvents: Water
Riferimento
Efficient synthesis of antifungal active 9-substituted-3-aryl-5H,13aH-quinolino[3,2-f][1,2,4]triazolo[4,3-b][1,2,4]triazepines in ionic liquids
Gupta, Monika, Bioorganic & Medicinal Chemistry Letters, 2011, 21(16), 4919-4923

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Sulfuric acid
Riferimento
A one pot, efficient and eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffold via Aza-Michael addition and intramolecular cyclo-elimination reactions in poly ethylene glycol (PEG)
Ahmad, Akeel; et al, Indian Journal of Chemistry, 2020, (5), 724-729

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
3.1 Reagents: Sulfuric acid Solvents: Water
Riferimento
Efficient synthesis of antifungal active 9-substituted-3-aryl-5H,13aH-quinolino[3,2-f][1,2,4]triazolo[4,3-b][1,2,4]triazepines in ionic liquids
Gupta, Monika, Bioorganic & Medicinal Chemistry Letters, 2011, 21(16), 4919-4923

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  0.5 - 2 h, 75 °C
1.2 Solvents: Water ;  75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Riferimento
Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly
Kumar, Hariom ; et al, Archiv der Pharmazie (Weinheim, 2023, 356(8),

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  2.5 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
Riferimento
Design and synthesis of new benzo[d]oxazole-based derivatives and their neuroprotective effects on β-amyloid-induced PC12 cells
Liu, Zheng; et al, Molecules, 2020, 25(22),

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Chlorosuccinimide Solvents: tert-Butanol ;  0.5 - 4 h, reflux
1.2 Solvents: Water
Riferimento
Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols, and 1,3,4-Selenadiazoles from N-Tosylhydrazones
Wei, Zeyang; et al, Organic Letters, 2021, 23(11), 4436-4440

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  0 - 5 °C; 30 min, 0 - 5 °C; 5 °C → 70 °C; 4 h, 70 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled; pH 8 - 9, cooled
Riferimento
Synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives promoted by carbodiimide condensation
Yu, Peng; et al, Journal of Chemical Research, 2014, 38(6), 347-350

Metodo di produzione 18

Condizioni di reazione
1.1 Solvents: Ethanol ;  2 - 4 h, reflux
1.2 Catalysts: Sulfuric acid ;  1 - 2 h, rt
Riferimento
Mild and convenient one-pot synthesis of 2-amino-1,3,4-thiadiazoles using trimethylsilyl isothiocyanate (TMSNCS)
Guda, Dinneswara Reddy; et al, RSC Advances, 2013, 3(19), 6813-6816

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Solvents: Ethanol ,  Water ;  4 h, rt
Riferimento
Metal-free synthesis of 2-aminothiadiazoles via TBHP-mediated oxidative C-S bond formation
Hatvate, Navnath T. ; et al, Synthetic Communications, 2018, 48(3), 285-290

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  2 - 4 h, 50 °C
1.2 Reagents: Water ;  0 °C; 4 h, 50 °C
1.3 Reagents: Ammonia Solvents: Water ;  neutralized
Riferimento
Novel thiadiazole derivatives: synthesis, characterization and its antibacterial activity
Kumar, Aadesh; et al, Rasayan Journal of Chemistry, 2021, 143, 143-149

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Sodium acetate ,  Iron chloride (FeCl3) ,  Bromine Solvents: Acetic acid ;  30 min, rt
Riferimento
2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors
Rajak, Harish; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Iron chloride (FeCl3) Solvents: Methanol ,  Water ;  2 h, 110 °C
Riferimento
Intrabacterial Metabolism Obscures the Successful Prediction of an InhA Inhibitor of Mycobacterium tuberculosis
Wang, Xin; et al, ACS Infectious Diseases, 2019, 5(12), 2148-2163

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Iron chloride (FeCl3) Solvents: Ethanol ;  16 - 20 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
Riferimento
Synthesis and evaluation of novel 1,3,4-thiadiazole-fluoroquinolone hybrids as antibacterial, antituberculosis, and anticancer agents
Demirci, Asli; et al, Turkish Journal of Chemistry, 2018, 42(3), 839-858

Metodo di produzione 24

Condizioni di reazione
1.1 Catalysts: Sulfuric acid
Riferimento
Synthesis and some reactions of thioureas
Alimov, E.; et al, Doklady Akademii Nauk UzSSR, 1990, (5), 38-40

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Iron chloride (FeCl3) Solvents: Water ;  rt → 90 °C; 45 min, 80 - 90 °C
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
Riferimento
Synthesis of 2-(bis(2-chloroethyl)amino)-N-(5-substituted phenyl)-1,3,4-thiadiazol-2-yl)acetohydrazide and evaluation of anticancer activity
Gowramma, Byran; et al, Current Bioactive Compounds, 2018, 14(3), 309-316

Metodo di produzione 26

Condizioni di reazione
1.1 Solvents: Methanol ;  5 - 10 min, rt; 30 min, rt
2.1 Reagents: Boron trifluoride etherate ,  Chlorosuccinimide Solvents: tert-Butanol ;  0.5 - 4 h, reflux
2.2 Solvents: Water
Riferimento
Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols, and 1,3,4-Selenadiazoles from N-Tosylhydrazones
Wei, Zeyang; et al, Organic Letters, 2021, 23(11), 4436-4440

Metodo di produzione 27

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Sulfuric acid
Riferimento
A one pot, efficient and eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffold via Aza-Michael addition and intramolecular cyclo-elimination reactions in poly ethylene glycol (PEG)
Ahmad, Akeel; et al, Indian Journal of Chemistry, 2020, (5), 724-729

Metodo di produzione 28

Condizioni di reazione
1.1 Reagents: Sulfuric acid
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Sulfuric acid
Riferimento
A one pot, efficient and eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffold via Aza-Michael addition and intramolecular cyclo-elimination reactions in poly ethylene glycol (PEG)
Ahmad, Akeel; et al, Indian Journal of Chemistry, 2020, (5), 724-729

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Raw materials

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Preparation Products

Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso